molecular formula C8H4F4N2 B13363715 4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile

4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B13363715
M. Wt: 204.12 g/mol
InChI Key: SITKENQWDPVKRF-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F4N2 It is a derivative of benzonitrile, featuring an amino group at the 4-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents and efficient reaction conditions to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form corresponding amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Scientific Research Applications

4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting the growth of endothelial cells, which is crucial in cancer treatment. The compound targets specific enzymes and receptors involved in cell proliferation pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of complex molecules and advanced materials .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

4-amino-2-fluoro-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H4F4N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2

InChI Key

SITKENQWDPVKRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)F)N

Origin of Product

United States

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